molecular formula C12H9NS2 B6598807 2-phenyl-2H-1,3,2-benzodithiazole CAS No. 222291-84-1

2-phenyl-2H-1,3,2-benzodithiazole

Cat. No.: B6598807
CAS No.: 222291-84-1
M. Wt: 231.3 g/mol
InChI Key: PXMZASWBVWPIHY-UHFFFAOYSA-N
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Description

2-phenyl-2H-1,3,2-benzodithiazole is a heterocyclic compound that features a unique structure with a benzene ring fused to a dithiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-2H-1,3,2-benzodithiazole typically involves the Herz reaction, which is a well-known method for preparing dithiazole derivatives. This reaction involves the treatment of anilines with disulfur dichloride under controlled conditions . The reaction conditions often require a solvent such as dioxane and a base to facilitate the intramolecular cyclization necessary to form the dithiazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable solvents and reagents, and employing purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-2H-1,3,2-benzodithiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the dithiazole ring to a more reduced form, often using reagents like lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with different properties .

Mechanism of Action

The mechanism by which 2-phenyl-2H-1,3,2-benzodithiazole exerts its effects is primarily through its interaction with various molecular targets. Its unique electronic properties allow it to participate in electron transfer processes, making it useful in applications such as organic semiconductors and dyes. In biological systems, it can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Properties

IUPAC Name

2-phenyl-1,3,2-benzodithiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NS2/c1-2-6-10(7-3-1)13-14-11-8-4-5-9-12(11)15-13/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXMZASWBVWPIHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2SC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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